molecular formula C13H8F2O3 B564485 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid CAS No. 887576-75-2

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Cat. No.: B564485
CAS No.: 887576-75-2
M. Wt: 250.201
InChI Key: ZVAQJDGJVTVMMO-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic substitution and coupling reactions, optimized for high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic Acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and hydroxyl groups enhances its reactivity and stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQJDGJVTVMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652128
Record name 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-75-2
Record name 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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